molecular formula C9H8F3NS B14798981 2,2,2-trifluoro-N-(4-methylphenyl)ethanethioamide

2,2,2-trifluoro-N-(4-methylphenyl)ethanethioamide

Cat. No.: B14798981
M. Wt: 219.23 g/mol
InChI Key: FAEPJJIZBMHABZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(4-methylphenyl)ethanethioamide is an organic compound with the molecular formula C9H8F3NS It is characterized by the presence of trifluoromethyl and thioamide functional groups attached to a 4-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(4-methylphenyl)ethanethioamide typically involves the reaction of 4-methylthiobenzamide with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(4-methylphenyl)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thioamide group can yield the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the trifluoromethyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-N-(4-methylphenyl)ethanethioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(4-methylphenyl)ethanethioamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thioamide group can form hydrogen bonds and interact with nucleophilic sites in biological molecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-N-(4-fluorophenyl)ethanethioamide
  • 2,2,2-Trifluoro-N-(4-methoxyphenyl)ethanethioamide
  • 2,2,2-Trifluoro-N-(4-chlorophenyl)ethanethioamide

Uniqueness

2,2,2-Trifluoro-N-(4-methylphenyl)ethanethioamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct properties, such as increased stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H8F3NS

Molecular Weight

219.23 g/mol

IUPAC Name

2,2,2-trifluoro-N-(4-methylphenyl)ethanethioamide

InChI

InChI=1S/C9H8F3NS/c1-6-2-4-7(5-3-6)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14)

InChI Key

FAEPJJIZBMHABZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)C(F)(F)F

Origin of Product

United States

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